molecular formula C15H22ClN B13444933 Didesmethyl Sibutramine-d6

Didesmethyl Sibutramine-d6

Cat. No.: B13444933
M. Wt: 257.83 g/mol
InChI Key: WQSACWZKKZPCHN-QYDDHRNTSA-N
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Description

Didesmethyl Sibutramine-d6 is a deuterated derivative of Didesmethyl Sibutramine, a metabolite of the anorectic drug Sibutramine. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Didesmethyl Sibutramine-d6 involves the reaction of Didesmethyl Sibutramine with a deuterated reagent under specific reaction conditions. This process typically includes the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the molecular structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), is common to monitor the synthesis and confirm the deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .

Scientific Research Applications

Didesmethyl Sibutramine-d6 has a wide range of scientific research applications, including:

Mechanism of Action

Didesmethyl Sibutramine-d6 acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses. This mechanism enhances the levels of these neurotransmitters in the synaptic cleft, promoting satiety and reducing appetite. The compound’s deuterated nature allows for more precise tracking and analysis in pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which provides enhanced analytical capabilities. This feature allows for more accurate and detailed studies in various scientific fields, making it a valuable tool in research and industry .

Properties

Molecular Formula

C15H22ClN

Molecular Weight

257.83 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2

InChI Key

WQSACWZKKZPCHN-QYDDHRNTSA-N

Isomeric SMILES

[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)N)([2H])[2H])[2H]

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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